2-bromo-N,N-dimethylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N,N-dimethylprop-2-enamide is an organic compound with the molecular formula C5H8BrNO It is a brominated derivative of N,N-dimethylprop-2-enamide, characterized by the presence of a bromine atom attached to the second carbon of the prop-2-enamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N,N-dimethylprop-2-enamide typically involves the bromination of N,N-dimethylprop-2-enamide. One common method is the reaction of N,N-dimethylprop-2-enamide with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and concentration, can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N,N-dimethylprop-2-enamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form N,N-dimethylprop-2-enamide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of N,N-dimethylprop-2-enamide derivatives with different functional groups.
Elimination Reactions: Formation of N,N-dimethylprop-2-enamide.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-bromo-N,N-dimethylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N,N-dimethylprop-2-enamide involves its interaction with molecular targets through its bromine atom and amide group. The bromine atom can participate in electrophilic reactions, while the amide group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N,N-dimethylacetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.
2-bromo-N,N-dimethylbenzamide: Contains a benzamide group, offering different reactivity and applications.
2-chloro-N,N-dimethylprop-2-enamide: Chlorinated analog with different chemical properties.
Uniqueness
2-bromo-N,N-dimethylprop-2-enamide is unique due to its specific bromination pattern and the presence of the prop-2-enamide group. This combination imparts distinct reactivity and potential applications compared to its analogs. The bromine atom enhances its electrophilic properties, making it a valuable intermediate in organic synthesis and a useful probe in biochemical studies.
Properties
IUPAC Name |
2-bromo-N,N-dimethylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO/c1-4(6)5(8)7(2)3/h1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGAAMQFKFDZJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.